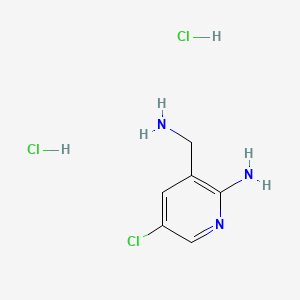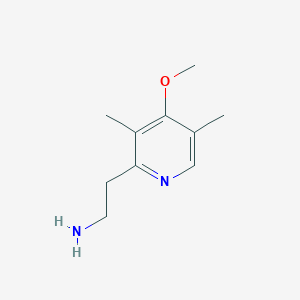
Tert-butyl 5-amino-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-aminonaphthalene-1-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a naphthalene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-aminonaphthalene-1-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate protecting group. The process begins with the nitration of naphthalene to form 5-nitronaphthalene-1-carboxylic acid. This intermediate is then reduced to 5-aminonaphthalene-1-carboxylic acid. The final step involves the protection of the amino group with tert-butyl chloroformate under basic conditions to yield tert-butyl 5-aminonaphthalene-1-carboxylate .
Industrial Production Methods: Industrial production of tert-butyl 5-aminonaphthalene-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 5-aminonaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and research .
Applications De Recherche Scientifique
Tert-butyl 5-aminonaphthalene-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 5-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 5-aminonaphthalene-1-carboxylic acid
- tert-butyl 5-nitronaphthalene-1-carboxylate
- tert-butyl 1-naphthoate
Comparison: Tert-butyl 5-aminonaphthalene-1-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical and biological properties. Compared to 5-aminonaphthalene-1-carboxylic acid, the tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity. The presence of the amino group allows for versatile chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl 5-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-4-7-11-10(12)6-5-9-13(11)16/h4-9H,16H2,1-3H3 |
Clé InChI |
MEEJGAFSZJWHIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B13514419.png)



![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)

![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)



